molecular formula C17H21NO5S B555162 beta-Alanine Benzyl Ester p-Toluenesulfonate CAS No. 27019-47-2

beta-Alanine Benzyl Ester p-Toluenesulfonate

Cat. No.: B555162
CAS No.: 27019-47-2
M. Wt: 351.4 g/mol
InChI Key: FRHWYVGCFUQMJR-UHFFFAOYSA-N
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Description

Beta-Alanine Benzyl Ester p-Toluenesulfonate is a chemical compound with the molecular formula C10H14NO2 . It is used in the biochemical synthesis of β-alanyl peptides via aminopeptidase(s) .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: [NH3+]CCC(=O)OCC1=CC=CC=C1 . The InChI Key for this compound is CANCPUBPPUIWPX-UHFFFAOYSA-O .


Physical and Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It has a molecular weight of 351.42 . The compound is air sensitive and moisture sensitive .

Scientific Research Applications

Synthesis of Peptides

Beta-Alanine Benzyl Ester p-Toluenesulfonate is used in the synthesis of unnatural amino acids and their peptides. The compound facilitates the synthesis of DL-β-(4-Thiazolyl)-α-alanine and its peptides through condensation reactions, showcasing its utility in peptide bond formation and peptide synthesis processes (Watanabe et al., 1966).

Integrin Antagonists Development

The compound plays a crucial role in the synthesis of integrin antagonists. It reacts with specific amines to produce amides, which upon hydrogenolysis yield target compounds. This application signifies its importance in medicinal chemistry for developing compounds with potential therapeutic benefits (Deng et al., 2003).

Organic Synthesis Methodologies

This compound is instrumental in creating deep-eutectic solvents for solubilizing metal oxides, indicating its role in sustainable chemistry and material science (Rodriguez et al., 2019). It also finds application in the microwave-assisted synthesis of amino acid benzyl ester p-toluenesulfonates, demonstrating its efficiency in enhancing reaction rates and yields in peptide synthesis (Vasanthakumar et al., 2004).

Mechanism of Action

Target of Action

Beta-Alanine Benzyl Ester p-Toluenesulfonate, also known as β-Ala-OBzl, primarily targets aminopeptidases . Aminopeptidases are enzymes that catalyze the cleavage of amino acids from the amino terminus of protein or peptide substrates. They play a crucial role in protein degradation and regulation of biological processes.

Mode of Action

The compound interacts with aminopeptidases to facilitate the biochemical synthesis of β-alanyl peptides . It acts as a substrate for these enzymes, participating in the enzymatic reactions that lead to the formation of these peptides.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the peptide synthesis pathway . In this pathway, the compound serves as a building block for the formation of β-alanyl peptides. These peptides have various biological functions, including acting as signaling molecules and participating in protein-protein interactions.

Result of Action

The primary result of the action of this compound is the synthesis of β-alanyl peptides . These peptides can have various effects at the molecular and cellular levels, depending on their specific sequences and the context in which they are produced.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored under inert gas and away from air and moisture to prevent decomposition . Additionally, the enzymatic activity of aminopeptidases, and thus the efficacy of the compound, can be affected by factors such as pH and temperature.

Safety and Hazards

While handling beta-Alanine Benzyl Ester p-Toluenesulfonate, personal protective equipment/face protection should be worn. Adequate ventilation should be ensured. Contact with skin, eyes, or clothing should be avoided. Ingestion and inhalation should be avoided. Dust formation should also be avoided .

Biochemical Analysis

Biochemical Properties

Beta-Alanine Benzyl Ester p-Toluenesulfonate plays a crucial role in the biochemical synthesis of beta-alanyl peptides . It interacts with aminopeptidase, an enzyme that catalyzes the cleavage of amino acids from the amino terminus of protein or peptide substrates . The nature of this interaction involves the formation of peptide bonds, which are fundamental to biological processes.

Molecular Mechanism

The molecular mechanism of this compound primarily involves its interaction with aminopeptidase enzymes . It may bind to these enzymes, facilitating the synthesis of beta-alanyl peptides. This process could potentially influence gene expression and enzyme activation or inhibition.

Properties

IUPAC Name

benzyl 3-aminopropanoate;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.C7H8O3S/c11-7-6-10(12)13-8-9-4-2-1-3-5-9;1-6-2-4-7(5-3-6)11(8,9)10/h1-5H,6-8,11H2;2-5H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRHWYVGCFUQMJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90542368
Record name 4-Methylbenzene-1-sulfonic acid--benzyl beta-alaninate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90542368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27019-47-2
Record name 4-Methylbenzene-1-sulfonic acid--benzyl beta-alaninate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90542368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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